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molecular formula C10H13NO4 B8595969 1-(1,1-Dimethoxyethyl)-4-nitrobenzene CAS No. 53577-98-3

1-(1,1-Dimethoxyethyl)-4-nitrobenzene

Cat. No. B8595969
M. Wt: 211.21 g/mol
InChI Key: FRSFPLAEOHPZOK-UHFFFAOYSA-N
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Patent
US08691187B2

Procedure details

To a solution of 1-(4-nitrophenyl)ethanone (5 g, 30 mmol) in MeOH was added trimethoxymethane (3.2 g, 30 mmol) followed by 4-methylbenzenesulfonic acid (29 mg, 0.15 mmol). The mixture was stirred for 72 h and quenched by adding solid Na2CO3 (16 mg, 0.15 mmol). Stirring was continued for 30 min and the mixture was filtered through a neutral alumina pad. The filtrate was concentrated and the crude product was re-crystallized with MeOH to afford the title compound as a white solid (6.4 g, 100%). MS (ESI) m/z [M+H]+212.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
29 mg
Type
catalyst
Reaction Step Two
Quantity
16 mg
Type
catalyst
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:12])[CH3:11])=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH3:13][O:14]C(OC)OC.[CH3:20]O>CC1C=CC(S(O)(=O)=O)=CC=1.C([O-])([O-])=O.[Na+].[Na+]>[CH3:20][O:12][C:10]([C:7]1[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:9][CH:8]=1)([O:14][CH3:13])[CH3:11] |f:4.5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C)=O
Name
Quantity
3.2 g
Type
reactant
Smiles
COC(OC)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
29 mg
Type
catalyst
Smiles
CC1=CC=C(C=C1)S(=O)(=O)O
Step Three
Name
Quantity
16 mg
Type
catalyst
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a neutral alumina pad
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the crude product was re-crystallized with MeOH

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
COC(C)(OC)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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